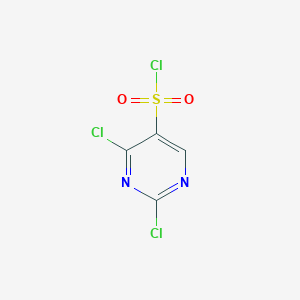

2,4-Dichloropyrimidine-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTJJFUQGKXOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585483 | |

| Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23920-08-3 | |

| Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Trifunctional Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide to 2,4-Dichloropyrimidine-5-sulfonyl chloride

This compound (CAS No. 23920-08-3) is a highly reactive, multi-functional building block of significant interest to researchers in medicinal chemistry and drug development. Possessing three distinct electrophilic sites—two chlorine atoms on the pyrimidine ring at positions 2 and 4, and a sulfonyl chloride moiety at position 5—this compound offers a versatile platform for the synthesis of complex molecular architectures. Its strategic importance lies in the differential reactivity of these sites, which enables chemists to perform sequential, site-selective modifications to build diverse compound libraries. The pyrimidine core is a well-established "privileged scaffold" in pharmacology, frequently found in FDA-approved drugs, particularly kinase inhibitors, due to its ability to form critical hydrogen bond interactions with enzyme active sites.[1][2] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this potent synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23920-08-3 | [3] |

| Molecular Formula | C₄HCl₃N₂O₂S | [4] |

| Molecular Weight | 247.49 g/mol | [4] |

| Appearance | Presumed to be a solid, sensitive to moisture. | Inferred |

| Reference Melting Point | 56-62 °C (for 2,4-Dichloropyrimidine) | [5] |

| Reference Boiling Point | 101 °C at 23 mmHg (for 2,4-Dichloropyrimidine) | [5] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in standard literature but can be logically derived from established chlorination procedures for analogous pyrimidine structures.[6][7] The most plausible route involves the exhaustive chlorination of a suitable precursor, such as uracil-5-sulfonic acid. This transformation converts the hydroxyl groups of the uracil tautomer into chlorides and the sulfonic acid into the target sulfonyl chloride. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a robust and effective reagent system for this type of transformation.[8]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound from uracil.

Detailed Experimental Protocol (Chlorination Step)

Causality: This protocol utilizes a powerful chlorinating mixture (POCl₃/PCl₅) capable of converting all three acidic functional groups (two enolic hydroxyls and one sulfonic acid) to their corresponding chlorides in a single operation.[6][8] The procedure must be conducted under strictly anhydrous conditions as all reagents and the product are highly sensitive to moisture.

-

Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is flame-dried and assembled under a positive pressure of inert gas (Nitrogen or Argon).

-

Reagent Charging: To the flask, add uracil-5-sulfonic acid (1.0 eq) followed by phosphorus oxychloride (POCl₃, ~5-10 vol). Begin stirring to create a suspension.

-

Addition of PCl₅: Carefully add phosphorus pentachloride (PCl₅, ~2.5-3.0 eq) portion-wise to the stirred suspension. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing via LC-MS or ¹H NMR to observe the disappearance of the starting material. The reaction mixture should become a clearer, homogenous solution.

-

Work-up:

-

Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

-

Critical Step: Cool the viscous residue in an ice bath. Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

-

The product should precipitate as a solid or oil. Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Purification:

-

Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, though care must be taken to minimize exposure to moisture.

-

Reactivity and Mechanistic Insights: A Hierarchy of Electrophiles

The synthetic power of this compound stems from the predictable, differential reactivity of its three electrophilic centers. Understanding this hierarchy is crucial for designing selective synthetic sequences.

-

Sulfonyl Chloride (-SO₂Cl): This is the most electrophilic and reactive site on the molecule. It will react rapidly with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction can typically be performed at low temperatures (e.g., 0 °C to room temperature) in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl byproduct.

-

C4-Chloride: The chlorine at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr). The pyrimidine nitrogens and the potent electron-withdrawing sulfonyl group at C5 work in concert to lower the electron density at C4, making it highly susceptible to attack.[9][10] SₙAr reactions at this position generally require more forcing conditions (e.g., elevated temperatures) than the sulfonamide formation.

-

C2-Chloride: The chlorine at the C2 position is the least reactive of the three sites. While still activated by the ring nitrogens, it is less so than the C4-Cl.[11] Substitution at this position typically requires harsh conditions (high temperatures, strong nucleophiles) and often occurs only after the C4 position has been functionalized.

Caption: Reactivity hierarchy of the three electrophilic sites.

This predictable selectivity allows for a stepwise functionalization, which is a cornerstone of modern library synthesis for drug discovery.

Core Applications in Drug Discovery: Building Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a quintessential "hinge-binding" motif found in a vast number of ATP-competitive kinase inhibitors.[1] The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site. This compound is an ideal starting material for rapidly accessing libraries of such inhibitors.

General Workflow for Kinase Inhibitor Synthesis

The following workflow demonstrates how the differential reactivity can be exploited to build a molecule with three points of diversity (R¹, R², R³).

Caption: Stepwise workflow for synthesizing a kinase inhibitor library.

Representative Protocol: Sequential Amination

-

Sulfonamide Synthesis (Step 1):

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

-

Slowly add a solution of the desired primary or secondary amine (R¹R²NH, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform a standard aqueous work-up to isolate the monosubstituted sulfonamide (Intermediate A).

-

-

C4-Amine Substitution (Step 2):

-

Dissolve Intermediate A (1.0 eq) in a high-boiling point solvent such as n-butanol or N,N-dimethylformamide (DMF).

-

Add the second amine (R³NH₂, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction for the consumption of Intermediate A.

-

After cooling, the product (Intermediate B) is typically isolated by precipitation upon addition of water or by extraction and purification via column chromatography.

-

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be reliably inferred from its functional groups and data on analogous compounds.[12][13]

| Hazard Class | Classification | Notes |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) | Inferred from[13] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Inferred from[12] |

| Eye Damage/Irritation | Warning (Causes serious eye irritation) | Inferred from[12][13] |

| Reactivity | Reacts with water | Sulfonyl chlorides hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. All manipulations should be performed in a certified chemical fume hood.

-

Handling Procedures: Use spark-proof tools and maintain an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[14] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere.[14] Keep in a cool, dry, and well-ventilated place away from water, bases, and alcohols.

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Unused material should be carefully quenched with a suitable nucleophile (e.g., a solution of sodium sulfite or an alcohol) before disposal.

Conclusion

This compound is a powerful and versatile synthetic intermediate that provides an efficient entry point to novel and complex heterocyclic compounds. Its well-defined hierarchy of reactivity enables chemists to execute controlled, sequential reactions, making it an invaluable tool in the construction of compound libraries for drug discovery, particularly in the field of kinase inhibitors. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, allows researchers to fully exploit the synthetic potential of this potent building block.

References

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 23920-08-3 Name:. Retrieved January 18, 2026, from [Link]

-

Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. Retrieved January 18, 2026, from [Link]

-

Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. CompuChem. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (2025). CAS#:23920-08-3 | this compound. Retrieved January 18, 2026, from [Link]

- St. John-Campbell, S., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.

- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.

-

Covestro. (n.d.). SAFETY DATA SHEET. Retrieved January 18, 2026, from [Link]

- Chen, L., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438.

- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

-

Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved January 18, 2026, from [Link]

-

MDPI. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved January 18, 2026, from [Link]

- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(6), 947-953.

-

Ted Pella, Inc. (2017). Safety Data Sheet Product No. 19920 PELCO® Pro Cyanoacrylate Debonder. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine-5-carboxamide. PubChem. Retrieved January 18, 2026, from [Link]

- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 79, 129088.

-

Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved January 18, 2026, from [Link]...

- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.

- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

- Britton, T. C., et al. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 22(9), 1275-1280.

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 18, 2026, from [Link]

-

Marchetti, F., et al. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. University of Pisa. Retrieved January 18, 2026, from [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS#:23920-08-3 | this compound | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 23920-08-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 7. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking | MDPI [mdpi.com]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4-Dichloropyrimidine-5-carboxamide | C5H3Cl2N3O | CID 21223080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tedpella.com [tedpella.com]

A Technical Guide to 2,4-Dichloropyrimidine-5-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2,4-Dichloropyrimidine-5-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms and a sulfonyl chloride group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, validated synthetic and purification protocols, and a mechanistic exploration of its reactivity. We delve into its strategic application in the development of targeted therapeutics, supported by field-proven insights and detailed experimental workflows. The objective is to equip researchers with the technical knowledge to effectively and safely leverage this reagent in their research endeavors.

Core Physicochemical & Structural Data

This compound is a solid organic compound whose utility is defined by its distinct chemical features. A comprehensive understanding of its fundamental properties is the bedrock of its effective application.

Molecular Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, and a sulfonyl chloride group at position 5. This arrangement dictates its reactivity and synthetic potential.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₄HCl₃N₂O₂S | [1] |

| Molecular Weight | 247.49 g/mol | [1] |

| CAS Number | 23920-08-3 | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | [2][3] |

Note: Physical properties such as melting and boiling points can vary based on purity and experimental conditions. Researchers should rely on empirical data from their specific batch.

Analytical Characterization

Rigorous analytical confirmation is critical to ensure the identity and purity of this compound prior to its use in sensitive synthetic applications. The following methods are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak corresponding to the proton at the C6 position is expected. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent chloro and sulfonyl chloride groups.

-

¹³C NMR: Will show four distinct signals for the carbon atoms of the pyrimidine ring, with chemical shifts indicative of their electronic environment.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of 247.49 g/mol . The isotopic pattern will be characteristic of a molecule containing three chlorine atoms, providing unambiguous identification.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the S=O bonds (asymmetric and symmetric stretching) of the sulfonyl chloride group, typically in the range of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

Synthesis and Purification Protocol

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling requirements. The synthesis generally involves the chlorosulfonation of a 2,4-dichloropyrimidine precursor. A related, well-documented procedure is the synthesis of 2,4-dichloropyrimidine from uracil, which serves as a foundational reaction in pyrimidine chemistry.[4]

Illustrative Synthesis of a Dichloropyrimidine Core

The conversion of uracil to 2,4-dichloropyrimidine is a robust and illustrative chlorination reaction that highlights the reagents and conditions often employed in this area of chemistry.

Protocol: Chlorination of Uracil to 2,4-Dichloropyrimidine [4]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 eq).

-

Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 4 mL per gram of uracil).

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The reaction is typically monitored by TLC or LC-MS and is usually complete within 3-4 hours.

-

Workup (Quenching): After cooling to room temperature, the excess POCl₃ must be removed. This is achieved by slow distillation under reduced pressure. The remaining viscous oil is then very cautiously poured onto crushed ice with stirring. (Caution: This is a highly exothermic and hazardous step that must be performed with extreme care behind a blast shield).

-

Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Washing: The combined organic layers are washed with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2,4-dichloropyrimidine.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by silica gel chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a 2,4-dichloropyrimidine core from uracil.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three electrophilic sites. This allows for controlled, sequential reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SₙAr).

-

Regioselectivity: Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[5] This enhanced reactivity is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

-

Influencing Factors: This inherent selectivity can be influenced or even reversed by several factors:

-

Substituents: Electron-withdrawing groups on the pyrimidine ring (like the 5-sulfonyl chloride) further activate both positions towards SₙAr. Conversely, electron-donating groups can alter the regioselectivity, sometimes favoring C2 substitution.[6]

-

Reaction Conditions: Temperature, solvent, and the nature of the base can impact the C4/C2 selectivity ratio.[5]

-

Nucleophile: Sterically hindered nucleophiles may favor the less-hindered C2 position. Recent studies have shown that tertiary amine nucleophiles can lead to excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[7][8]

-

Sulfonyl Chloride Reactivity

The sulfonyl chloride group is a classic electrophile for reaction with nucleophiles to form sulfonamides, sulfonic esters, or sulfones.

-

Sulfonamide Formation: The most common application in drug discovery is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically robust and proceeds under mild basic conditions.

-

Orthogonal Reactivity: The reactivity of the sulfonyl chloride is generally orthogonal to that of the ring chlorines. It is possible to selectively react the sulfonyl chloride group first by using appropriate nucleophiles (e.g., amines at low temperature) while leaving the C2 and C4 positions intact for subsequent modifications.

Logical Reaction Pathways

The differential reactivity enables a strategic, stepwise functionalization of the scaffold.

Caption: Sequential functionalization strategies for this compound.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors.[9] this compound serves as a high-value starting material for accessing novel chemical matter in this space.

-

Kinase Inhibitors: The 2,4-disubstituted pyrimidine core mimics the adenine hinge-binding motif of ATP. This allows molecules derived from this scaffold to act as competitive inhibitors for a wide range of protein kinases. The sulfonyl chloride group provides a convenient handle to introduce substituents that can target solvent-exposed regions or allosteric pockets, enhancing potency and selectivity.

-

Covalent Modulators: The sulfonyl chloride can be used to synthesize sulfonyl fluoride derivatives, which are valuable warheads for targeted covalent inhibition by engaging with nucleophilic residues (like serine, threonine, or lysine) in a protein's active site.

-

Scaffold for Library Synthesis: The predictable, stepwise reactivity of the compound makes it an ideal scaffold for diversity-oriented synthesis. Large libraries of compounds can be rapidly generated by varying the nucleophiles introduced at the C2, C4, and sulfonyl chloride positions, facilitating structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Due to its reactive nature, this compound requires careful handling. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[10][11]

| Hazard Category | Precautionary Measures |

| Corrosion | Causes severe skin burns and eye damage.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] |

| Inhalation | May cause respiratory irritation.[10] Handle only in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13] |

| Moisture Sensitivity | The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10] Skin: Wash off immediately with plenty of soap and water.[10] |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex heterocyclic compounds. Its well-defined and predictable reactivity allows for strategic, multi-step synthetic routes that are highly valuable in drug discovery and medicinal chemistry. By understanding its core properties, reactivity, and handling requirements, researchers can effectively harness its potential to build novel molecules with significant therapeutic promise.

References

-

Chemsrc. (n.d.). CAS#:23920-08-3 | this compound. Retrieved from Chemsrc. [Link]

- Reeves, J. T., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

-

S. Fun, H.-K., et al. (2011). 2,4-Dichloropyrimidine. Acta Crystallographica Section E. [Link]

- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem Compound Database. [Link]

- Ghorab, M. M., et al. (2018). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules.

-

Mol-Instincts. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Retrieved from Mol-Instincts. [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from WIPO. [Link]

- Martinez, R., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine-5-carboxamide. PubChem Compound Database. [Link]

-

ResearchGate. (2017). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

PubMed. (2017). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS#:23920-08-3 | this compound | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 23920-08-3 [m.chemicalbook.com]

- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. synquestlabs.com [synquestlabs.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloropyrimidine-5-sulfonyl Chloride from Uracil

Abstract

2,4-Dichloropyrimidine-5-sulfonyl chloride is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its trifunctional nature, featuring two distinct chlorine atoms and a sulfonyl chloride group, allows for sequential and site-selective reactions, making it a highly valuable building block in drug discovery. This technical guide provides an in-depth, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, uracil. We will dissect the two-stage synthetic pathway, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible route to this key synthetic intermediate.

Strategic Overview of the Synthesis

The transformation of uracil into this compound is most effectively achieved through a two-step process. This strategy ensures high yields and purity by addressing the distinct reactivity of the uracil core.

-

Stage 1: Electrophilic Chlorosulfonation. The first stage involves the introduction of the sulfonyl chloride moiety (-SO₂Cl) at the C5 position of the uracil ring. This is an electrophilic aromatic substitution reaction, leveraging the electron-rich nature of the C5 carbon.

-

Stage 2: Dehydroxy-chlorination. The second stage converts the di-keto (lactam) form of the pyrimidine ring into the aromatic 2,4-dichloro derivative. This is accomplished using a potent chlorinating agent that replaces the hydroxyl groups of the tautomeric lactim form.

This sequential approach prevents undesirable side reactions and allows for the isolation of a stable intermediate, ensuring a controlled and efficient overall synthesis.

Caption: Overall two-step synthetic pathway from Uracil.

Stage 1: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride

The foundational step is the selective functionalization of the C5 position. The uracil ring, while aromatic in character, possesses an electron-rich C5-C6 double bond, making the C5 position susceptible to electrophilic attack.

Causality Behind Experimental Choices

The selection of the reagent system is critical for achieving efficient chlorosulfonation while preserving the pyrimidine core.

-

Chlorosulfonic Acid (HSO₃Cl): This is the primary sulfonating agent. It is a powerful electrophile source. However, its reaction with aromatic compounds can be complex, and the electrophilic species is often considered to be SO₂Cl⁺, formed in situ.[1][2]

-

Thionyl Chloride (SOCl₂): The addition of thionyl chloride is crucial for driving the reaction to completion and ensuring the formation of the sulfonyl chloride directly. It likely assists in the generation of the active electrophile and acts as a dehydrating agent, consuming any water present or generated, which could otherwise hydrolyze the product or reagents. A protocol reported in the European Journal of Medicinal Chemistry demonstrates the efficacy of this reagent combination.[3]

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed procedure that reports a high yield of 92.3%.[3]

Materials:

-

Uracil (2,4-dihydroxypyrimidine)

-

Thionyl chloride (SOCl₂)

-

Chlorosulfonic acid (HSO₃Cl)

-

Ice

-

Glacial acetic acid

Procedure:

-

To a 100 mL reaction flask, add uracil (6 g, 53.57 mmol) and thionyl chloride (10 mL, 137.3 mmol, note: reference molarity seems off, using standard density and MW).

-

At room temperature (25°C), slowly add chlorosulfonic acid (16 g, 137.3 mmol) over a period of 1.5 hours. Caution: This is a highly exothermic and gas-evolving reaction. Ensure adequate cooling and ventilation.

-

Once the addition is complete, place the reaction in an oil bath and stir at 60°C for 4 hours.

-

Increase the temperature to 75°C and continue stirring for an additional 7 hours.

-

Prepare a beaker with a 1:1 mixture of crushed ice and glacial acetic acid.

-

Carefully and slowly pour the cooled reaction mixture onto the ice/acetic acid slurry with vigorous stirring. This will quench the excess reagents and precipitate the product.

-

Collect the white precipitate by suction filtration.

-

Wash the solid product thoroughly with cold water to remove residual acids.

-

Dry the product at 50°C to yield 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride as a white powder.

| Reagent | Molar Eq. | Quantity | Purpose |

| Uracil | 1.0 | 6.0 g | Starting Material |

| Thionyl Chloride | ~2.5 | 10 mL | Co-reagent/Dehydrator |

| Chlorosulfonic Acid | ~2.5 | 16 g | Chlorosulfonating Agent |

Table 1: Reagent stoichiometry for the synthesis of the intermediate.

Mechanistic Considerations

The precise mechanism involves the generation of a highly electrophilic sulfur species. In the presence of thionyl chloride, chlorosulfonic acid can form sulfuryl chloride (SO₂Cl₂) or other activated species that deliver the +SO₂Cl electrophile to the electron-rich C5 position of uracil.

Caption: Electrophilic attack at the C5 position of Uracil.

Stage 2: Synthesis of this compound

With the sulfonyl chloride group installed, the next step is to convert the stable lactam structure into the more reactive dichloro-aromatic system. This transformation is key to enabling subsequent nucleophilic substitution reactions at the C2 and C4 positions.

Causality Behind Experimental Choices

-

Phosphorus Oxychloride (POCl₃): This is the reagent of choice for converting pyrimidinediones into their corresponding dichloropyrimidines.[4][5] It acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds via the enolic (lactim) tautomer of the uracil ring. The hydroxyl groups of the lactim are converted into good leaving groups by phosphorylation, which are then displaced by chloride ions.

-

Catalyst (Optional): In some cases, a tertiary amine like N,N-dimethylaniline or a catalytic amount of DMF (forming a Vilsmeier reagent in situ) can be used to accelerate the reaction.[6][7] However, for many substrates, refluxing in neat POCl₃ is sufficient.[4]

Detailed Experimental Protocol

This generalized protocol is based on standard procedures for the chlorination of uracil derivatives.[4][7]

Materials:

-

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (Intermediate from Stage 1)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Chloroform or Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the intermediate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approx. 105-110°C) with stirring. The reaction is typically complete within 3-5 hours. Progress can be monitored by TLC or LC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully distill off the excess POCl₃ under reduced pressure.

-

Caution: The next step is highly exothermic. Very slowly and carefully, pour the residual oil onto a large amount of crushed ice with vigorous stirring.

-

The product will either precipitate as a solid or form an oil. Extract the aqueous mixture several times with chloroform or dichloromethane.[4]

-

Combine the organic extracts, wash with a dilute sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Condition | Rationale |

| Reagent | Phosphorus Oxychloride (POCl₃) | Effective dehydroxy-chlorinating agent for pyrimidines.[4][5] |

| Temperature | Reflux (~110°C) | Provides sufficient energy to overcome the activation barrier. |

| Time | 3-5 hours | Ensures complete conversion of the intermediate. |

| Work-up | Quenching on ice | Hydrolyzes excess POCl₃ and precipitates the product. |

Table 2: Key parameters for the dehydroxy-chlorination step.

Mechanistic Considerations

The chlorination mechanism relies on the lactam-lactim tautomerism of the pyrimidine ring. The lactim form, although a minor tautomer, possesses hydroxyl groups that are reactive towards POCl₃.

Caption: Key steps in the POCl₃-mediated chlorination.

Safety and Handling

This synthesis involves highly corrosive and reactive chemicals that must be handled with extreme care in a well-ventilated fume hood.

-

Chlorosulfonic Acid (HSO₃Cl): Reacts violently with water. It is a strong acid and oxidizing agent. Causes severe skin burns and eye damage.[8]

-

Thionyl Chloride (SOCl₂): Is toxic, corrosive, and reacts with water to release HCl and SO₂ gas.

-

Phosphorus Oxychloride (POCl₃): Is highly toxic and corrosive. It reacts with water to produce phosphoric acid and HCl gas. Inhalation can be fatal.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure emergency access to a safety shower and eyewash station.

Conclusion

The synthesis of this compound from uracil is a robust and reproducible two-stage process. The initial chlorosulfonation at the C5 position followed by a dehydroxy-chlorination using phosphorus oxychloride provides an efficient route to this valuable trifunctional intermediate. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in this guide, researchers can reliably produce this key building block for applications in drug discovery and development.

References

- Google Patents. (1967). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. US3561005A.

-

Bhasin, G., Kumar, R., Kumar, A., Rathi, B., & Singh, R. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3048. Retrieved from [Link]

-

Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2845–2850. Retrieved from [Link]

- Google Patents. (2022). Method for preparing 2,4,5-trichloropyrimidine. CN113912550A.

-

Patil, S. A., Patil, R., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(1), 1-10. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Sánchez-Viesca, F., Gómez, R., & Clarita, L. (2025). On the reaction mechanism of a colour test for uracil detection. World Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Google Patents. (2018). Preparation method of halogenated uracil compound. CN108117523B.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene.... r/OrganicChemistry. Retrieved from [Link]

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Retrieved from [Link]

-

Stockton, A. M., et al. (2014). Anionic derivatives of uracil: fragmentation and reactivity. The Journal of Physical Chemistry A, 118(35), 7427–7436. Retrieved from [Link]

- Google Patents. (2019). Method for preparing 5-trifluoromethyl uracil. CN109761914B.

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6289. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, 97%. Retrieved from [Link]

-

WIPO Patentscope. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WO/2022/090101. Retrieved from [Link]

-

Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126. Retrieved from [Link]

-

Thompson, D. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 945–955. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. 2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-sulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of the structural, synthetic, and reactive properties of 2,4-Dichloropyrimidine-5-sulfonyl chloride. As a highly functionalized heterocyclic compound, it represents a versatile building block for drug discovery and medicinal chemistry, combining the reactive centers of a dichloropyrimidine core with a sulfonyl chloride functional group. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and strategic application. While public data on this specific molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust working knowledge base.

Core Structural Information and Identification

The molecule incorporates a pyrimidine ring substituted with two chloro atoms at the C2 and C4 positions and a sulfonyl chloride group at the C5 position. The strong electron-withdrawing nature of all three substituents renders the pyrimidine ring highly electron-deficient, a key determinant of its chemical reactivity.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

| Molecular Formula | C₄HCl₃N₂O₂S | PubChemLite[1] |

| Molecular Weight | 247.51 g/mol | (Calculated) |

| Monoisotopic Mass | 245.88243 Da | PubChemLite[1] |

| SMILES | C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl | PubChemLite[1] |

| InChI | InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H | PubChemLite[1] |

| InChIKey | ZPTJJFUQGKXOKC-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 2.1 | PubChemLite[1] |

Physical Properties: Experimental data regarding the physical state, melting point, and boiling point are not publicly documented. Based on analogous structures, such as 2,4-dichloropyrimidine (m.p. 56-62 °C) and 2,4-dichloropyrimidine-5-carbonyl chloride (liquid), it can be inferred that the title compound is likely a crystalline solid or a high-boiling liquid.[2]

Proposed Synthesis Pathway

A robust synthesis for this compound is not explicitly detailed in peer-reviewed literature. However, a logical and scientifically sound pathway can be proposed based on established transformations of pyrimidine and aromatic systems. The synthesis initiates from the readily available starting material, uracil (2,4-dihydroxypyrimidine).

The proposed two-step synthesis involves:

-

Sulfochlorination: An electrophilic aromatic substitution on the C5 position of the uracil ring using chlorosulfonic acid. This reagent serves to both sulfonate the ring and convert the resulting sulfonic acid into the desired sulfonyl chloride in a single pot.

-

Dehydroxy-chlorination: Conversion of the two hydroxyl groups of the uracil ring into chloro groups using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a stronger agent like phosphorus pentachloride (PCl₅). This is a standard method for converting hydroxypyrimidines into their corresponding chloropyrimidines.[3]

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (Uracil-5-sulfonyl chloride)

-

To a flask equipped with a stirrer, dropping funnel, and gas outlet trap, carefully add chlorosulfonic acid (5-10 equivalents) and cool to 0°C in an ice bath.

-

Slowly add dry uracil (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture onto crushed ice. The product is expected to precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of this compound

-

In a flask fitted with a reflux condenser and a gas outlet, suspend the dried uracil-5-sulfonyl chloride intermediate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Optionally, add a catalytic amount of N,N-dimethylformamide or 1 equivalent of phosphorus pentachloride (PCl₅) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

-

The remaining crude oil is carefully poured onto crushed ice, leading to the precipitation or separation of the product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purification can be achieved via vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key features can be reliably predicted based on the structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | Singlet, δ ≈ 9.0-9.5 ppm | The lone proton at the C6 position is a singlet. Its chemical shift is significantly downfield due to the strong electron-withdrawing effects of the two ring nitrogens and the three halo/sulfonyl substituents. |

| ¹³C NMR | C2: δ ≈ 160-165 ppmC4: δ ≈ 165-170 ppmC5: δ ≈ 140-145 ppmC6: δ ≈ 155-160 ppm | All carbons are deshielded. C2 and C4, bonded to chlorine and flanked by nitrogen, will be the most downfield. C5, attached to the sulfonyl group, will also be significantly downfield. C6 will be influenced by the adjacent nitrogen and C5 substituent. |

| IR Spectroscopy | 1410-1370 cm⁻¹ (strong)1204-1166 cm⁻¹ (strong)~1550-1600 cm⁻¹ (medium) | These correspond to the asymmetric and symmetric S=O stretching vibrations of the sulfonyl chloride group, which are highly characteristic.[4] The C=C/C=N stretching vibrations of the pyrimidine ring are also expected. |

| Mass Spectrometry | M⁺ peak with a characteristic isotopic cluster | The molecular ion peak will appear at m/z ≈ 246 (for ³⁵Cl). Due to the presence of three chlorine atoms and one sulfur atom, a complex and highly characteristic isotopic pattern (M, M+2, M+4, M+6) will be observed, which is definitive for confirmation. |

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is governed by two key features: the electrophilic pyrimidine ring and the highly reactive sulfonyl chloride group.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

The pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens and the chloro- and sulfonyl- substituents.

Causality of Regioselectivity: In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position. This preference is dramatically amplified by the presence of a strong electron-withdrawing group, such as a sulfonyl chloride, at the C5 position. The rationale is twofold:

-

Stabilization of the Meisenheimer Intermediate: Attack at C4 allows the negative charge of the anionic σ-complex (Meisenheimer intermediate) to be delocalized onto the adjacent ring nitrogen (N3) and the C5-sulfonyl group. This provides superior stabilization compared to attack at C2, where delocalization onto the C5 substituent is less effective.[5]

-

Electronic Activation: The C4 position is para to one ring nitrogen and ortho to the other, while C2 is between both nitrogens. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at C4, making it the more electrophilic site for attack.[6]

This high C4 selectivity makes the molecule an excellent scaffold for sequentially introducing different substituents at the C4 and C2 positions, a common strategy in library synthesis for structure-activity relationship (SAR) studies.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles. This functional group provides the primary handle for introducing diversity tethered to the C5 position.

-

Reaction with Amines: Forms sulfonamides, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.

-

Reaction with Alcohols/Phenols: Forms sulfonate esters.

-

Hydrolysis: Reacts with water to form the corresponding sulfonic acid. This highlights the need for anhydrous conditions during storage and handling.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound are not widely published, its value as a synthetic intermediate is clear. The 2,4-disubstituted pyrimidine core is a cornerstone of many therapeutic agents, particularly in oncology and virology.[7] For example, it is a key scaffold in numerous protein kinase inhibitors.

This molecule serves as a trifunctional scaffold, allowing for orthogonal chemical modifications:

-

C4 Position: Selective SNAr reaction to introduce a key pharmacophoric element.

-

C5 Position: Reaction at the sulfonyl chloride to append a sulfonamide or other group, often used to modulate physicochemical properties like solubility or to engage with secondary binding pockets in a protein target.

-

C2 Position: Subsequent SNAr or cross-coupling reaction to complete the synthesis of a complex target molecule.

The ability to introduce a sulfonamide at the C5 position is particularly valuable. Sulfonamides are bioisosteres for amides and carboxylic acids and are integral to the structure of many approved drugs. Therefore, this compound is an ideal starting point for synthesizing novel kinase inhibitors, antivirals, or other bioactive compounds where a C5-sulfonamide moiety is desired for optimizing potency and drug-like properties.

Safety and Handling

As a Senior Application Scientist, I must stress that this compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

Based on the known hazards of its constituent parts, this compound should be treated as a hazardous substance.

-

2,4-Dichloropyrimidine Core: Known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Sulfonyl Chloride Group: Acyl halides are corrosive and highly reactive towards moisture and nucleophiles. They can cause severe skin burns and eye damage.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Avoid inhalation of dust or vapors. Avoid all personal contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, bases, alcohols, and amines.

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. Do not use water for cleanup.

References

-

Arias, L. H., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1473. Available at: [Link]

- Deflorin, A., & Riat, H. (1971). U.S. Patent No. 3,561,005. U.S. Patent and Trademark Office.

-

Unknown Author. (n.d.). Synthesis - Uracil. Weebly. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C4HCl3N2O2S). Université du Luxembourg. Retrieved January 18, 2026, from [Link]

-

Sharma, A., & Gorman, C. (2023). Chlorosulfonic Acid. ResearchGate. Available at: [Link]

-

Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7549–7559. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Fisher Scientific. (n.d.). 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, 97%. Retrieved January 18, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 18, 2026, from [Link]

- EP0148353B1. (1988). Process for the preparation of uracil. Google Patents.

- Allen, T. (n.d.). Uracil: Structure, Synthesis and Uses. Allen Institute. (A general reference for Uracil, specific URL not provided in search results).

-

Ferris, J. P., et al. (1984). Synthesis of uracil and thymine under simulated prebiotic conditions. Nature, 307(5952), 633-634. Available at: [Link]

-

007Chemicals. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxyl). Retrieved January 18, 2026, from [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available at: [Link]

-

Chinachemnet. (n.d.). 2,4-dichloropyrimidine. Retrieved January 18, 2026, from [Link]

- US4476306A. (1984). Method of preparing 2,4-dihydroxypyrimidine. Google Patents.

-

Jiang, H., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 23(3), 579. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C4HCl3N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Elucidation of 2,4-Dichloropyrimidine-5-sulfonyl Chloride: A Technical Guide for Researchers

Introduction: The Significance of a Versatile Building Block

2,4-Dichloropyrimidine-5-sulfonyl chloride is a key intermediate in the synthesis of a diverse array of biologically active molecules. Its trifunctional nature, featuring two reactive chlorine atoms and a sulfonyl chloride group, allows for selective and sequential reactions to build complex molecular architectures. This guide provides an in-depth analysis of the spectroscopic properties of this compound, alongside a detailed examination of its synthesis, offering researchers and drug development professionals a comprehensive resource for its effective utilization. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is conceptually analogous to the preparation of other chlorinated pyrimidines, which often starts from a uracil derivative.[1][2] A plausible and efficient synthetic route begins with the readily available 2,4-dihydroxypyrimidine-5-sulfonic acid. The core of this transformation lies in the simultaneous chlorination of the hydroxyl groups and the conversion of the sulfonic acid to a sulfonyl chloride.

The choice of chlorinating agent is critical. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a robust system for this type of transformation.[3] PCl₅ is a powerful chlorinating agent capable of converting both hydroxyl groups and the sulfonic acid moiety, while POCl₃ can serve as both a reagent and a solvent, facilitating the reaction and the conversion of the hydroxyl groups.

The reaction proceeds through the electrophilic attack of the phosphorus halides on the oxygen atoms of the hydroxyl and sulfonic acid groups. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic substitution, but the hydroxyl groups are first converted into better leaving groups. The use of a high temperature is necessary to drive the reaction to completion.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol for Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, cautiously add 2,4-dihydroxypyrimidine-5-sulfonic acid to a mixture of phosphorus pentachloride and phosphorus oxychloride.

-

Chlorination: Heat the reaction mixture under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess phosphorus halides.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule in solution.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the proton at the C6 position of the pyrimidine ring. The electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group will significantly deshield this proton, causing its resonance to appear at a high chemical shift. Based on data for the similar compound 2-Chloro-Pyrimidine-5-sulfonyl chloride, which shows a singlet at 9.19 ppm, a similar or even higher chemical shift is anticipated.[3][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached electronegative atoms and functional groups. The carbons attached to chlorine (C2 and C4) and the carbon attached to the sulfonyl chloride group (C5) will be significantly deshielded.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (H6) | ~9.2 - 9.5 | Singlet |

| ¹³C (C2) | ~160 - 165 | Singlet |

| ¹³C (C4) | ~165 - 170 | Singlet |

| ¹³C (C5) | ~140 - 145 | Singlet |

| ¹³C (C6) | ~150 - 155 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Step-by-Step Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in the molecule.[6] The IR spectrum of this compound will be characterized by the strong absorption bands of the sulfonyl chloride group.

Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| S=O | Asymmetric stretch | 1370 - 1390 |

| S=O | Symmetric stretch | 1170 - 1190 |

| C=N (pyrimidine ring) | Stretch | 1500 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Step-by-Step Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.[7]

Expected Mass Spectrum Features

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (245.88 g/mol ). The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at M⁺, M⁺+2, M⁺+4, and M⁺+6 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the sulfonyl chloride group (SO₂Cl), chlorine atoms, and cleavage of the pyrimidine ring.

Predicted Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation pathway.

Step-by-Step Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Foundation for Innovation

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. By understanding the rationale behind its synthesis and the interpretation of its NMR, IR, and MS spectra, researchers are better equipped to utilize this versatile building block in the development of novel pharmaceuticals and other advanced materials. The detailed protocols and predicted data serve as a valuable resource for ensuring the quality and identity of this important chemical intermediate, thereby fostering innovation in chemical synthesis and drug discovery.

References

-

iChemical. 2-Chloro-Pyrimidine-5-SulfonylChloride, CAS No. 98026-88-1. Available from: [Link]

- Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

-

Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. Available from: [Link]

-

SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. Available from: [Link]

- Sharma, S. K., et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-532.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-Pyrimidine-5-SulfonylChloride, CAS No. 98026-88-1 - iChemical [ichemical.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Dichloropyrimidine-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

2,4-Dichloropyrimidine-5-sulfonyl chloride is a trifunctional molecule, incorporating a pyrimidine ring with two reactive chlorine substituents and a highly reactive sulfonyl chloride group. This unique combination of functional groups makes it a valuable synthon for the introduction of the pyrimidine-5-sulfonamide moiety in drug discovery programs.

| Property | Information | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₄HCl₃N₂O₂S | Inferred |

| Molecular Weight | 247.49 g/mol | Inferred |

| Appearance | Likely a solid (based on related compounds) | [1][2] |

| CAS Number | Not readily available | - |

Note: Due to the limited availability of specific data for this compound, some properties are inferred from structurally similar compounds such as 2,4-Dichloropyrimidine and other sulfonyl chlorides.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its components: the irritant and sensitizing nature of the 2,4-dichloropyrimidine core and the corrosive and water-reactive nature of the sulfonyl chloride group.[3][4]

GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | GHS05 |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |

The sulfonyl chloride moiety is expected to react with moisture, including atmospheric humidity and biological tissues, to produce hydrochloric acid and the corresponding sulfonic acid, contributing significantly to its corrosive properties.[5]

Section 3: Prudent Handling and Engineering Controls

A multi-layered approach to safety is essential when working with this reactive compound.

Engineering Controls:

-

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any fugitive emissions.

-

Inert Atmosphere: For reactions and storage, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and reaction with moisture.[7]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[8][9]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.[6][10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Given the corrosive nature, double-gloving is a prudent practice.[9] Gloves should be inspected before use and changed immediately if contaminated or damaged.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be utilized.[10]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]

Safe Handling Workflow: The following diagram outlines a self-validating workflow for the safe handling of this compound.

Caption: A stepwise workflow for the safe handling of this compound.

Section 4: Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to prevent hazardous situations.

-

Moisture Control: this compound is expected to be highly sensitive to moisture.[7] It should be stored in a tightly sealed container, preferably under an inert atmosphere.[11] The use of a desiccator is strongly recommended.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[4]

-

Incompatible Materials: Avoid storage near water, alcohols, amines, strong bases, and oxidizing agents.[4][5]

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Spill Response: A spill of this compound should be treated as a hazardous event.

Caption: A structured protocol for responding to a spill of this compound.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[5]

-